N-(3-methylpyridin-4-yl)acetamide
Overview
Description
N-(3-methylpyridin-4-yl)acetamide: is an organic compound with the molecular formula C8H10N2O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound features a pyridine ring substituted with a methyl group at the 3-position and an acetamide group at the 4-position. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Mechanism of Action
Target of Action
It has been found to exhibit significant activity against several cancer cell lines, including sf-539 (cns cancer), hct-116 (colon cancer), ovcar-8 (ovarian cancer), pc-3 (prostate cancer), and ccrf-cem (leukemia) . This suggests that it may interact with targets that are crucial for the survival and proliferation of these cancer cells.
Mode of Action
Its significant activity against various cancer cell lines suggests that it may interact with its targets in a way that inhibits the growth and proliferation of these cells .
Biochemical Pathways
Given its observed anticancer activity, it is likely that it affects pathways related to cell growth, proliferation, and survival .
Pharmacokinetics
It has high gastrointestinal absorption and is BBB permeant, suggesting good bioavailability .
Result of Action
Its observed anticancer activity suggests that it may induce cell death or inhibit cell growth and proliferation in various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylpyridin-4-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, typically at temperatures around 100-120°C, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-(3-methylpyridin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine-N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides, resulting in the formation of N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: N-alkylated derivatives.
Scientific Research Applications
N-(3-methylpyridin-4-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
N-(3-methylpyridin-4-yl)acetamide can be compared with other similar compounds, such as:
N-(4-methylpyridin-3-yl)acetamide: This compound has the methyl and acetamide groups swapped in position compared to this compound. The difference in substitution pattern can lead to variations in chemical reactivity and biological activity.
N-(3-chloropyridin-4-yl)acetamide:
N-(3-methylpyridin-2-yl)acetamide: The position of the acetamide group on the pyridine ring is different, which can affect the compound’s overall stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-(3-methylpyridin-4-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-5-9-4-3-8(6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUDCBCQKIWLSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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